4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 2413898-51-6
VCID: VC7454640
InChI: InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2
SMILES: C1CC(=O)C2=CC(=C(C(=C21)Br)F)F
Molecular Formula: C9H5BrF2O
Molecular Weight: 247.039

4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

CAS No.: 2413898-51-6

Cat. No.: VC7454640

Molecular Formula: C9H5BrF2O

Molecular Weight: 247.039

* For research use only. Not for human or veterinary use.

4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one - 2413898-51-6

Specification

CAS No. 2413898-51-6
Molecular Formula C9H5BrF2O
Molecular Weight 247.039
IUPAC Name 4-bromo-5,6-difluoro-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2
Standard InChI Key NZQXNDGAJJULLU-UHFFFAOYSA-N
SMILES C1CC(=O)C2=CC(=C(C(=C21)Br)F)F

Introduction

Structural Characteristics and Molecular Design

The compound features a 2,3-dihydro-1H-inden-1-one core, a bicyclic system comprising a six-membered aromatic ring fused to a five-membered ring with one double bond. The substitution pattern includes bromine at position 4 and fluorine atoms at positions 5 and 6 (Figure 1). This arrangement creates distinct electronic effects: bromine’s electron-withdrawing nature and fluorine’s electronegativity synergistically polarize the aromatic system, enhancing reactivity at specific sites .

Comparative Analysis with Analogous Compounds

Table 1 contrasts key structural and electronic features with related indanones:

CompoundSubstituentsMolecular Weight (g/mol)Boiling Point (°C)
4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-oneBr (C4), F (C5, C6)247.04312.9 ± 42.0
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-oneBr (C4), F (C6)229.05Not reported
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-oneBr (C4), Cl (C5)245.5Not reported

The difluoro substitution in the target compound introduces steric and electronic challenges absent in mono-halogenated analogs, influencing regioselectivity in subsequent reactions .

Synthetic Methodologies

While direct synthetic routes for 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one remain undocumented, analogous protocols for related indanones suggest feasible pathways.

Bromination and Fluorination Sequence

A plausible route involves:

  • Indanone Fluorination: Treatment of 5,6-difluoroindan-1-one with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical initiation conditions to introduce bromine at position 4.

  • Purification: Column chromatography to isolate the brominated product, as described for 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one .

Industrial-scale production may employ continuous flow reactors to optimize yield and minimize byproducts, as seen in bromo-fluoroindene synthesis.

Alternative Approaches

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated precursors, though this requires pre-functionalized starting materials.

  • Reductive Elimination: Use of NaBH4\text{NaBH}_4 in ethanol to reduce intermediates, a technique validated in the synthesis of 4-bromo-2,3-dihydro-1H-inden-1-ol .

Physicochemical Properties and Reactivity

The compound’s predicted boiling point (312.9C312.9^\circ \text{C}) aligns with trends observed in halogenated indanones, where increased halogen content elevates boiling points due to enhanced van der Waals interactions . Its density (1.76g/cm31.76 \, \text{g/cm}^3) exceeds that of non-halogenated indanones (1.2g/cm3\sim 1.2 \, \text{g/cm}^3), reflecting bromine’s high atomic mass.

Reactivity Profile

  • Nucleophilic Aromatic Substitution: Bromine at C4 is susceptible to displacement by amines or thiols under basic conditions, as demonstrated in 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene.

  • Ketone Transformations: The carbonyl group may undergo Grignard additions or reductions to form secondary alcohols, a reaction pathway documented for 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-one .

Emerging Applications

Pharmaceutical Intermediates

The compound’s halogenated structure positions it as a candidate for synthesizing kinase inhibitors or HIF-2α antagonists, analogous to bioactive indene derivatives. For example, replacing chlorine in 4-bromo-5-chloro-2,3-dihydro-1H-inden-1-one with fluorine could modulate drug metabolism and bioavailability .

Materials Science

Incorporating bromine and fluorine enhances thermal stability in polymers. The compound could serve as a monomer in polyindanes, potentially improving flame retardancy in electronic components.

Research Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Achieving regioselective difluorination remains nontrivial, necessitating advanced catalysts or directing groups.

  • Toxicity Data: No studies have evaluated the compound’s environmental or health impacts, critical for industrial adoption .

Future work should prioritize:

  • Catalyst Development: Designing ligands to enhance fluorination efficiency.

  • Biological Screening: Testing cytotoxicity and target engagement in disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator